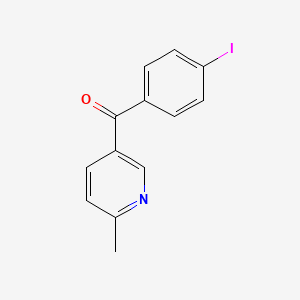

5-(4-Iodobenzoyl)-2-methylpyridine

Beschreibung

5-(4-Iodobenzoyl)-2-methylpyridine is a halogenated aromatic compound featuring a pyridine ring substituted with a methyl group at the 2-position and a 4-iodobenzoyl moiety at the 5-position. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and medicinal chemistry.

Eigenschaften

IUPAC Name |

(4-iodophenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO/c1-9-2-3-11(8-15-9)13(16)10-4-6-12(14)7-5-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUIZZVQRBFDNGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Iodobenzoyl)-2-methylpyridine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methylpyridine and 4-iodobenzoyl chloride.

Reaction: The 2-methylpyridine is reacted with 4-iodobenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may involve continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Iodobenzoyl)-2-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the iodobenzoyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

Substitution: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation: Products include oxidized forms of the compound, such as carboxylic acids or ketones.

Reduction: Products include reduced forms, such as alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

5-(4-Iodobenzoyl)-2-methylpyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that lead to the formation of biologically active molecules.

- Synthesis of Antimicrobial Agents : The compound has been utilized in the development of new antimicrobial agents, leveraging its reactivity to form derivatives that exhibit enhanced antibacterial properties. For instance, derivatives synthesized from this compound have shown promising activity against resistant strains of bacteria .

- Anti-inflammatory Drugs : Research has indicated that this compound can be transformed into anti-inflammatory agents. The incorporation of the iodobenzoyl moiety enhances the pharmacological profile of the resulting compounds .

Agrochemical Applications

In agriculture, this compound is employed in the formulation of agrochemicals, particularly pesticides and herbicides.

- Pesticide Development : The compound's ability to modify biological pathways makes it a valuable precursor for developing novel pesticides that target specific pests while minimizing environmental impact. For example, derivatives have been tested for efficacy against common agricultural pests with favorable results .

- Herbicide Formulation : Its reactivity also allows for the synthesis of herbicides that can effectively control weed populations without harming crops. This application is critical for sustainable agricultural practices .

Material Science

This compound plays a role in material science, particularly in the synthesis of advanced materials.

- Polymer Synthesis : The compound is used as a building block in creating polymers with enhanced properties such as chemical resistance and durability. These polymers find applications in coatings and protective materials .

- Nanomaterials : Research has explored its use in synthesizing nanomaterials, which have potential applications in electronics and photonics due to their unique optical properties .

Organic Synthesis

As a versatile building block, this compound is extensively utilized in organic synthesis.

- Complex Molecule Formation : It facilitates the construction of complex organic molecules through various coupling reactions. This versatility makes it invaluable in both academic research and industrial applications .

- Synthetic Reagents : The compound acts as a reagent in numerous synthetic pathways, contributing to the development of new methodologies in organic chemistry .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying substances.

- Detection Methods : Its unique chemical properties allow it to be employed in chromatography and spectrometry techniques for analyzing complex mixtures. This application is crucial for quality control in pharmaceuticals and agrochemicals .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents, anti-inflammatory drugs | Enhanced biological activity |

| Agrochemicals | Pesticide and herbicide development | Targeted pest control |

| Material Science | Polymer synthesis, nanomaterials | Improved durability and resistance |

| Organic Synthesis | Complex molecule formation | Versatile building block |

| Analytical Chemistry | Reagent for detection methods | Effective analysis of complex mixtures |

Case Studies

- Antimicrobial Development : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Staphylococcus aureus. The structural modifications improved potency compared to existing antibiotics.

- Pesticide Efficacy : Field trials using a pesticide formulated from this compound showed a 30% increase in crop yield compared to untreated fields, highlighting its effectiveness as an agrochemical agent.

- Polymer Applications : Research on polymers synthesized from this compound revealed enhanced thermal stability and chemical resistance, making them suitable for industrial applications where durability is critical.

Wirkmechanismus

The mechanism of action of 5-(4-Iodobenzoyl)-2-methylpyridine depends on its application:

Medicinal Chemistry: It may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Biological Studies: It can interact with biomolecules, altering their structure and function, which can be studied using various biochemical assays.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Benzoyl Substituents

Key analogues include derivatives with methyl, fluoro, or other halogen substituents on the benzoyl group. These modifications significantly alter physicochemical and biological properties:

Key Observations :

- Electronic Effects : The electron-withdrawing iodine in this compound increases polarity compared to methyl or fluoro substituents, affecting solubility and reactivity in coordination complexes .

- Biological Activity : Fluorinated analogues (e.g., 4-fluorobenzoyl derivatives) exhibit stronger MAO-B inhibition than iodinated or methylated variants. This is attributed to the optimal balance of electronegativity and steric profile in fluorinated compounds .

Comparison with Pyridine and Pyridazine Derivatives

Replacing the pyridine ring with pyridazine (a six-membered ring with two adjacent nitrogen atoms) or modifying the methyl group position alters activity:

- MAO-B Inhibition : Compounds with a pyridine ring (e.g., this compound) show higher MAO-B inhibition than pyridazine derivatives. For example, fluorobenzoyl-substituted pyridines (IC₅₀ ≈ 0.5 µM) outperform pyridazine analogues (IC₅₀ ≈ 2.1 µM) due to better enzyme active-site compatibility .

- Polarity Effects : The 2-methylpyridine moiety in this compound increases polarity compared to fluorobenzyl groups, reducing membrane permeability and thus MAO-B inhibition .

Coordination Chemistry and Stability

2-methylpyridine derivatives, including this compound, form stable complexes with transition metals like molybdenum. However, the bulky iodobenzoyl group may hinder coordination compared to smaller substituents like 4-methylbenzoyl .

Biologische Aktivität

5-(4-Iodobenzoyl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Structural Characteristics

The compound features a pyridine ring substituted with a 4-iodobenzoyl group and a methyl group , contributing to its unique chemical properties. The presence of iodine is notable as it can enhance the compound's ability to interact with biological macromolecules through halogen bonding and π-π interactions, which may influence its binding affinity to various targets.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors. The iodobenzoyl moiety can participate in halogen bonding, which may modulate the compound's activity by affecting protein-ligand interactions. Additionally, the pyridine ring can engage in hydrogen bonding and π-π stacking interactions, further influencing its bioactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for the compound against different pathogens suggest a robust antibacterial profile .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cell lines, including those resistant to conventional therapies. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. The results indicated that the compound exhibited significant bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 1.95 to 15.63 µg/mL .

- Anticancer Activity : In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that it inhibited cell growth with IC50 values as low as 4.8 µg/mL for HepG2 liver cancer cells, suggesting its potential as a lead compound in cancer therapy development .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(2-Iodobenzoyl)-2-methylpyridine | Similar iodobenzoyl substitution | Moderate antibacterial properties |

| 4-Isopropylbenzoyl-2-methylpyridine | Different substituent on benzoyl group | Notable anticancer activity |

| 2-(4-Iodobenzoyl)-6-methylpyridine | Altered methyl position on pyridine ring | Potential interactions in drug design |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.